molecular formula C14H17N3 B1369906 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole CAS No. 1009075-42-6

1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole

Cat. No.: B1369906
CAS No.: 1009075-42-6
M. Wt: 227.3 g/mol
InChI Key: OGOZBBGHZSRLBJ-UHFFFAOYSA-N
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Description

1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole is a complex organic compound with the molecular formula C14H17N3. It features a unique structure combining a benzimidazole moiety with an 8-azabicyclo[3.2.1]octane scaffold.

Preparation Methods

The synthesis of 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole typically involves the following steps:

Chemical Reactions Analysis

1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole can be compared with other compounds featuring the 8-azabicyclo[3.2.1]octane scaffold, such as:

  • 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy (phenyl)acetate hydrochloride
  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride

These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the benzimidazole moiety in this compound distinguishes it from these related compounds, potentially offering unique binding properties and biological activities .

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]octan-3-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-4-14-13(3-1)15-9-17(14)12-7-10-5-6-11(8-12)16-10/h1-4,9-12,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOZBBGHZSRLBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)N3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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